

NF764: A Covalent Degradator of β -Catenin for Oncological Research

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Compound of Interest

Compound Name: NF764

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An In-depth Technical Guide on the Structural Features, Mechanism of Action, and Experimental Characterization of the **NF764** Molecule.

This technical guide provides a comprehensive overview of the structural and functional characteristics of **NF764**, a potent and selective covalent degrader of β -catenin (CTNNB1).[1][2][3] Designed for researchers, scientists, and drug development professionals, this document details the molecule's mechanism of action, summarizes key quantitative data, and outlines experimental protocols for its characterization.

Core Structural and Physicochemical Properties

NF764 is a small molecule identified as a covalent binder and degrader of β -catenin.[2] It was developed through the optimization of an initial hit compound, EN83, and features an oxo-phenylbutenamide reactive group, or "warhead," which is crucial for its covalent interaction with its target protein.[3][4] This structural feature allows for a durable and potent inhibitory effect.

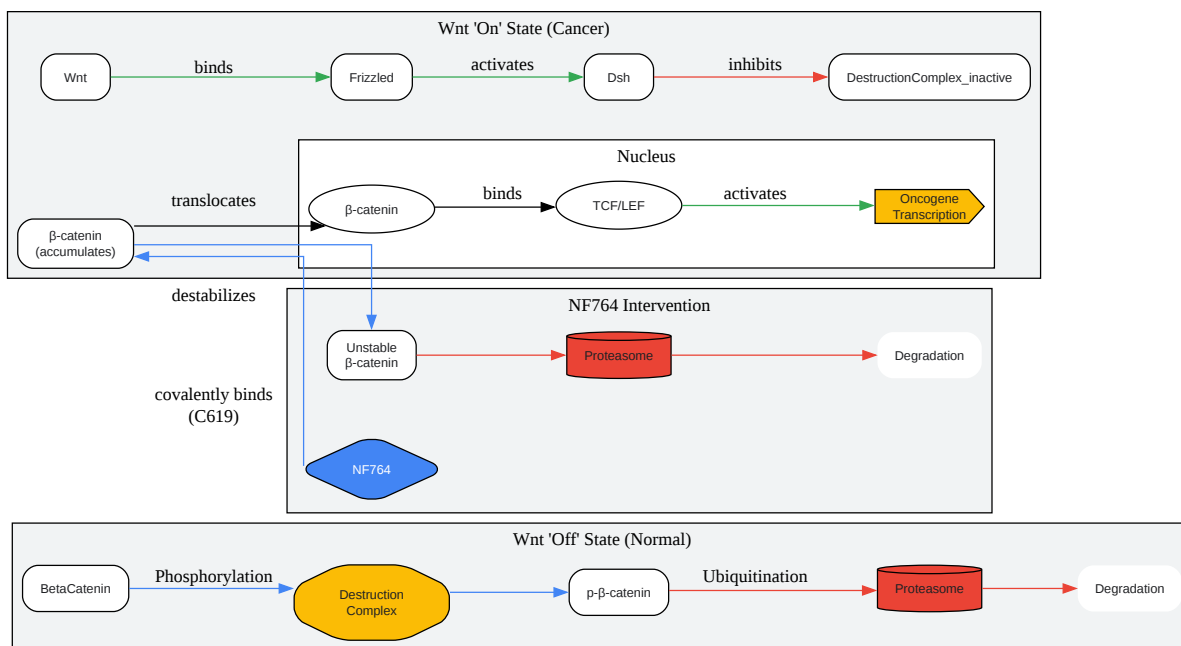
Property	Value	Reference
Molecular Formula	C ₂₂ H ₂₀ F ₃ NO ₃	[5][6]
Molecular Weight	403.39 g/mol	[6]
Appearance	White to off-white solid	[4][6]

Mechanism of Action and the Wnt/ β -Catenin Signaling Pathway

NF764 exerts its biological effect through the direct covalent modification of β -catenin, a key transcriptional coactivator in the Wnt signaling pathway.^[7] The Wnt pathway is a critical regulator of cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many cancers.^[3]

The canonical Wnt signaling pathway, in its "off" state, involves a destruction complex that phosphorylates β -catenin, targeting it for ubiquitination and subsequent degradation by the proteasome. In the "on" state, this degradation is inhibited, leading to the accumulation and nuclear translocation of β -catenin, where it activates the transcription of oncogenes such as MYC, S100A6, AXIN2, and CCND1.^[2]

NF764 selectively targets cysteine residue 619 (C619) within a disordered region of β -catenin.^{[2][7]} By forming a covalent bond with this residue, **NF764** induces a conformational change that leads to the destabilization of the β -catenin protein.^[7] This destabilized protein is then recognized and degraded by the proteasome, effectively reducing cellular levels of β -catenin and suppressing the transcription of its target genes.^{[1][7]} This degradation is independent of the N-terminal phosphorylation that typically regulates β -catenin stability, offering a potential therapeutic strategy for cancers with mutations that prevent this phosphorylation.^[3]



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Figure 1. Wnt/β-catenin signaling and the mechanism of **NF764**.

Quantitative Analysis of NF764 Activity

The potency of **NF764** has been quantified through various cellular and biophysical assays. These studies highlight its high efficacy in degrading β-catenin.

Parameter	Cell Line	Value	Description	Reference
DC ₅₀	HT29	3.5 nM	The concentration of NF764 that results in 50% degradation of β -catenin.	[2]
D _{max}	HT29	81%	The maximum percentage of β -catenin degradation achieved with NF764.	[7]
ΔT_m	HT29	-7 °C	The shift in the melting temperature of β -catenin upon treatment with NF764, indicating destabilization.	[7]

Experimental Protocols

The characterization of **NF764** involves a series of biochemical and cell-based assays to determine its binding affinity, degradation potency, and mechanism of action.

Gel-Based Activity-Based Protein Profiling (ABPP)

This assay is used to assess the covalent binding of **NF764** to purified β -catenin protein.

Methodology:

- Incubation: Purified recombinant β -catenin protein is pre-incubated with either DMSO (vehicle control) or varying concentrations of **NF764** for 30 minutes.

- **Probe Labeling:** A broad-spectrum cysteine-reactive probe, such as iodoacetamide-rhodamine (IA-rhodamine), is added to the protein-compound mixture and incubated for 60 minutes. This probe labels cysteine residues that are not occupied by the covalent ligand.
- **SDS-PAGE and In-Gel Fluorescence:** The protein samples are separated by SDS-PAGE. The gel is then imaged using a fluorescence scanner to visualize the labeling of β -catenin by the rhodamine probe. A decrease in fluorescence intensity in the **NF764**-treated samples compared to the control indicates that **NF764** is covalently bound to cysteine residues on β -catenin, preventing the probe from binding.
- **Protein Loading Control:** The gel is subsequently stained with a total protein stain, such as silver stain, to ensure equal protein loading across all lanes.

HiBiT-CTNNB1 Degradation Assay

This cellular assay quantifies the degradation of β -catenin in live cells.

Methodology:

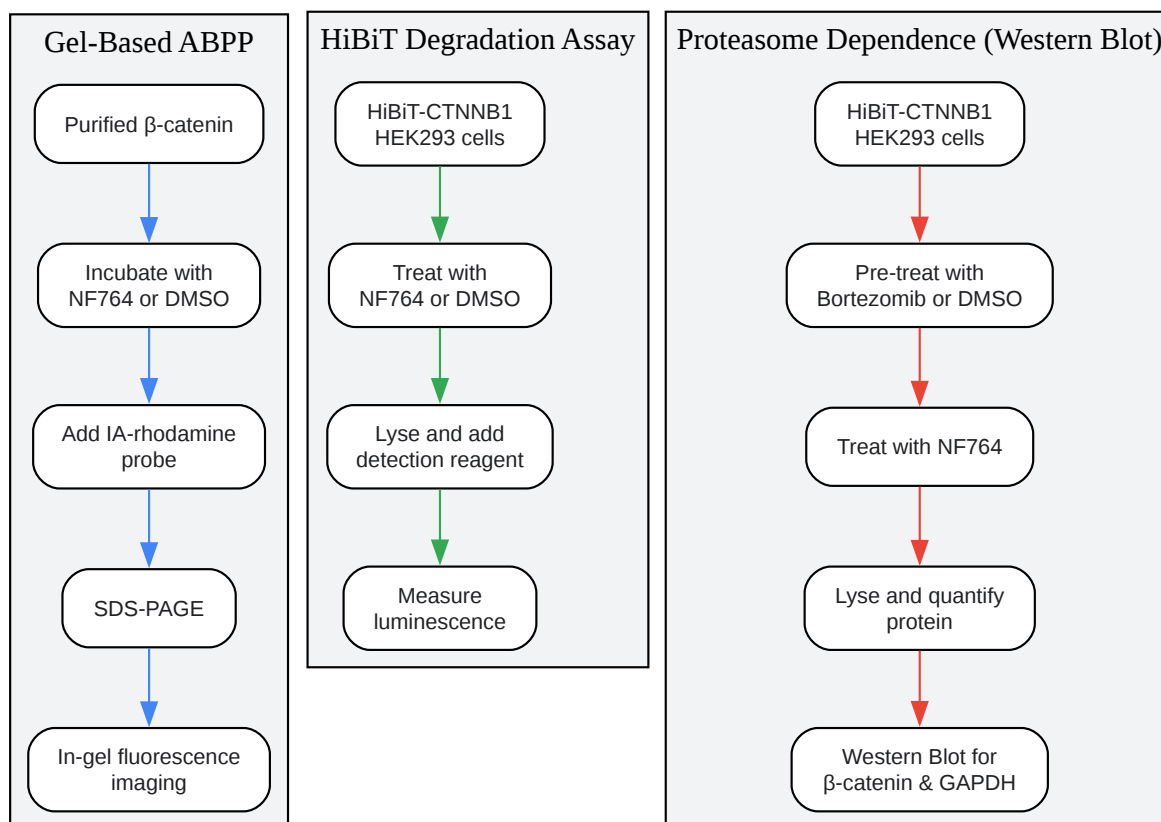
- **Cell Culture:** HEK293 cells engineered to express β -catenin with an N-terminal HiBiT tag are cultured in appropriate media.
- **Compound Treatment:** The cells are treated with either DMSO or varying concentrations of **NF764** for a specified period (e.g., 24 hours).
- **Lysis and Luminescence Detection:** The cells are lysed, and a detection reagent containing LgBiT protein and furimazine substrate is added. The LgBiT protein binds to the HiBiT tag on β -catenin, forming a functional NanoLuc luciferase enzyme that generates a luminescent signal in the presence of the substrate.
- **Quantification:** The luminescence is measured using a plate reader. A decrease in the luminescent signal in **NF764**-treated cells corresponds to a reduction in the levels of HiBiT-tagged β -catenin.

Western Blotting for Proteasome-Dependent Degradation

This assay confirms that the degradation of β -catenin by **NF764** is mediated by the proteasome.

Methodology:

- **Pre-treatment with Proteasome Inhibitor:** HiBiT-CTNNB1 HEK293 cells are pre-treated with a proteasome inhibitor, such as bortezomib (1 μ M), or DMSO for 1 hour.
- **NF764 Treatment:** The cells are then treated with **NF764** (e.g., 10 μ M) or DMSO for 24 hours.
- **Cell Lysis and Protein Quantification:** The cells are lysed, and the total protein concentration is determined.
- **Western Blotting:** Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane. The membrane is probed with primary antibodies against β -catenin and a loading control (e.g., GAPDH), followed by incubation with appropriate secondary antibodies.
- **Detection:** The protein bands are visualized using a chemiluminescence detection system. A rescue of β -catenin levels in the cells co-treated with the proteasome inhibitor and **NF764**, compared to those treated with **NF764** alone, indicates that the degradation is proteasome-dependent.



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Figure 2. Experimental workflow for the characterization of **NF764**.

Conclusion

NF764 is a valuable research tool for investigating the Wnt/ β -catenin signaling pathway and its role in cancer. Its potent and selective covalent mechanism of action provides a robust method for depleting cellular β -catenin levels. The experimental protocols described herein offer a framework for researchers to further explore the activity and potential therapeutic applications of this and similar molecules. As a pathfinder compound, **NF764** has revealed a novel ligandable cysteine in β -catenin, opening new avenues for the development of direct inhibitors for this challenging oncogenic transcription factor.[7]

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